5-Acetyl Rhein

Catalog No.
S681044
CAS No.
875535-35-6
M.F
C17H10O7
M. Wt
326.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Acetyl Rhein

CAS Number

875535-35-6

Product Name

5-Acetyl Rhein

IUPAC Name

5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid

Molecular Formula

C17H10O7

Molecular Weight

326.26 g/mol

InChI

InChI=1S/C17H10O7/c1-7(18)24-12-4-2-3-9-14(12)16(21)13-10(15(9)20)5-8(17(22)23)6-11(13)19/h2-6,19H,1H3,(H,22,23)

InChI Key

YBGHQNHYFJYUHT-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O

Synonyms

5-(Acetyloxy)-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenecarboxylic Acid;

Canonical SMILES

CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O

Neuroprotective Effects:

Studies suggest that 5-AR might possess neuroprotective properties. Research has shown that it can:

  • Reduce oxidative stress: 5-AR exhibits antioxidant activity, potentially protecting brain cells from damage caused by free radicals [].
  • Improve cognitive function: Studies in animal models indicate that 5-AR administration may improve memory and learning [].
  • Mitigate neurodegenerative diseases: Some studies suggest that 5-AR might have protective effects against Alzheimer's disease and Parkinson's disease, although further research is needed [, ].

Anti-inflammatory and Immunomodulatory Effects:

-AR may also possess anti-inflammatory and immunomodulatory properties. Studies suggest that it can:

  • Suppress inflammatory responses: 5-AR might help reduce inflammation by inhibiting the production of inflammatory mediators [].
  • Modulate immune function: Some research suggests that 5-AR might regulate the immune system, potentially impacting various immune responses [].

5-Acetyl Rhein is a derivative of Rhein, an anthraquinone compound known for its presence in various medicinal plants such as Rheum palmatum and Cassia tora. The molecular formula of 5-Acetyl Rhein is C₁₅H₁₀O₇, and it features a structure that includes an acetyl group attached to the Rhein backbone. This modification can influence its chemical properties and biological activities, making it a subject of interest in pharmacological studies.

  • No scientific research has been published on the mechanism of action of 5-Acetyl Rhein.
  • There is no data available on the safety or hazards associated with 5-Acetyl Rhein, including flammability, reactivity, or toxicity.
Typical for anthraquinone derivatives. These include:

  • Oxidation: It can be oxidized to form various hydroxylated derivatives.
  • Reduction: Reduction can lead to the formation of dihydro derivatives.
  • Acylation: The acetyl group can be further modified through acylation reactions, potentially yielding new compounds with varied biological activities.

These reactions are significant for understanding the compound's reactivity and potential applications in medicinal chemistry.

5-Acetyl Rhein exhibits several biological activities attributed to its parent compound, Rhein. Key activities include:

  • Antioxidant Properties: It acts as a free radical scavenger, which may contribute to its protective effects against oxidative stress.
  • Anticancer Effects: Similar to Rhein, 5-Acetyl Rhein has been shown to induce apoptosis in cancer cells, potentially through mechanisms involving mitochondrial dysfunction and the activation of pro-apoptotic pathways .
  • Anti-inflammatory Activity: The compound may inhibit inflammatory pathways, possibly by modulating cytokine production and reducing oxidative stress .

The synthesis of 5-Acetyl Rhein can be achieved through various methods, including:

  • Direct Acetylation: This involves the acetylation of Rhein using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
  • Oxidative Methods: Rhein can be oxidized to form 5-Acetyl Rhein through controlled oxidation processes that selectively introduce the acetyl group.

Research indicates that these methods can yield 5-Acetyl Rhein with varying degrees of purity and yield, depending on reaction conditions .

5-Acetyl Rhein has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new anticancer or anti-inflammatory drugs.
  • Cosmetics: Its antioxidant properties make it a candidate for inclusion in skincare formulations aimed at combating oxidative damage.
  • Nutraceuticals: The compound may be used in dietary supplements for its health-promoting effects.

5-Acetyl Rhein shares structural similarities with several other anthraquinone derivatives. Here are some notable comparisons:

CompoundStructure FeaturesBiological ActivityUnique Aspects
RheinAnthraquinone backboneAntioxidant, anticancerFound in multiple medicinal plants
DiacereinAcetylated derivativeAnti-inflammatoryUsed primarily for osteoarthritis
EmodinHydroxylated anthraquinoneAntimicrobial, anticancerExhibits laxative properties
Aloe-emodinHydroxylated derivativeAntioxidant, laxativeDerived from aloe vera

5-Acetyl Rhein is unique due to its specific acetylation pattern, which may enhance its solubility and bioavailability compared to its analogs.

Molecular Characteristics and Physical Properties

5-Acetyl Rhein exhibits a complex anthraquinone structure characterized by the presence of an acetyl group at the 5-position of the rhein backbone. The compound possesses a molecular weight of 326.26 g/mol and maintains the characteristic anthraquinone chromophore system that contributes to its biological activity. The structural modification through acetylation significantly alters the physicochemical properties compared to the parent rhein compound, particularly enhancing solubility characteristics in organic solvents.

The compound appears as needle-like crystals under standard conditions and demonstrates improved stability compared to unmodified rhein. The acetyl modification introduces additional hydrogen bonding capabilities and modifies the overall polarity of the molecule, which directly impacts its pharmacokinetic properties and cellular uptake mechanisms. These structural features position 5-Acetyl Rhein as a versatile intermediate for further chemical modifications and pharmaceutical applications.

Spectroscopic and Analytical Characterization

Advanced analytical techniques have been employed to characterize 5-Acetyl Rhein thoroughly, with nuclear magnetic resonance spectroscopy providing detailed structural confirmation. The compound exhibits characteristic chemical shifts consistent with the anthraquinone framework and the presence of the acetyl substituent. High-performance liquid chromatography methods have been developed for purity assessment, typically achieving greater than 95% purity in commercial preparations.

The spectroscopic data confirms the regioselective acetylation at the 5-position, distinguishing it from other potential acetylation products. This selectivity is crucial for maintaining the biological activity profile and ensuring consistent pharmaceutical performance. Mass spectrometric analysis provides additional confirmation of the molecular structure and serves as a quality control measure in industrial production settings.

Anti-inflammatory Pathways and Cytokine Modulation

5-Acetyl Rhein demonstrates potent anti-inflammatory activity through multiple interconnected molecular pathways, primarily involving nuclear factor kappa B (NF-κB) signaling cascade inhibition [26] [29] [32]. The compound effectively suppresses the activation of NF-κB by preventing the degradation of inhibitor of kappa B alpha (IκBα), thereby blocking the nuclear translocation of NF-κB subunits and subsequent pro-inflammatory gene transcription [29] [32]. This mechanism results in significant reduction of pro-inflammatory cytokines including tumor necrosis factor alpha, interleukin-1 beta, interleukin-6, and interleukin-12 [17] [26] [29].

The mitogen-activated protein kinase (MAPK) pathway represents another critical target for 5-Acetyl Rhein's anti-inflammatory effects [28] [31]. The compound specifically inhibits extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK phosphorylation, leading to decreased inflammatory mediator production [5] [28] [31]. Additionally, 5-Acetyl Rhein modulates the peroxisome proliferator-activated receptor gamma (PPARγ)/NF-κB/histone deacetylase 3 signaling axis, promoting the formation of regulatory complexes that suppress inflammatory cytokine release [17].

Inflammatory PathwayTarget ProteinsObserved EffectsMechanism
NF-κB SignalingIκBα, p65 subunitReduced nuclear translocation [29]Prevention of IκBα degradation
MAPK CascadeERK1/2, JNK, p38Decreased phosphorylation [28] [31]Direct kinase inhibition
PPARγ PathwayPPARγ, HDAC3Enhanced complex formation [17]Transcriptional co-activation
InflammasomeNALP3, Caspase-1Reduced activation [29]Direct protein interaction

The compound also exhibits significant effects on specialized inflammatory cells, particularly macrophages and microglia [26] [28]. 5-Acetyl Rhein inhibits M1 macrophage polarization while promoting anti-inflammatory M2 phenotype development through modulation of the NFATc1/Trem2 axis [17]. In microglial cells, the compound reduces expression of activation markers including ionized calcium-binding adapter molecule 1 and cluster of differentiation 86, effectively dampening neuroinflammatory responses [28] [31].

Antitumor Activity Through Apoptosis Induction

5-Acetyl Rhein demonstrates substantial antitumor efficacy through multiple apoptotic mechanisms, with reactive oxygen species (ROS) generation serving as a central mediator [9] [19] [20]. The compound induces significant intracellular ROS accumulation, which subsequently triggers mitochondrial dysfunction and activates both intrinsic and extrinsic apoptotic pathways [9] [19] [21]. This ROS-mediated mechanism results in mitochondrial membrane potential loss, cytochrome c release, and activation of the caspase cascade [9] [20] [44].

The endoplasmic reticulum stress pathway represents another crucial mechanism through which 5-Acetyl Rhein induces cancer cell apoptosis [20]. The compound upregulates glucose-regulated protein 78, PKR-like endoplasmic reticulum kinase, activating transcription factor 6, and CCAAT/enhancer-binding protein homologous protein, leading to endoplasmic reticulum stress-mediated cell death [20]. Simultaneously, 5-Acetyl Rhein activates multiple caspases, including caspase-3, -8, -9, and -12, orchestrating the execution phase of apoptosis [20] [23].

Apoptotic MechanismKey MediatorsCellular EffectsReference
ROS GenerationNADPH oxidase, mitochondrial complexesOxidative stress, DNA damage [9] [19] [9] [19] [21]
Mitochondrial DysfunctionCytochrome c, Bcl-2 family proteinsMembrane potential loss [9] [9] [44]
ER StressGRP78, PERK, ATF6, CHOPProtein misfolding response [20] [20]
Caspase ActivationCaspase-3, -8, -9, -12Proteolytic cell death [20] [23] [20] [23]

The compound's antitumor effects extend to cell cycle regulation, particularly inducing S-phase arrest through modulation of oncogene expression [23]. 5-Acetyl Rhein significantly downregulates c-Myc expression while upregulating pro-apoptotic proteins such as Bax and increasing the Bax/Bcl-2 ratio [23] [33]. The AKT/mechanistic target of rapamycin pathway also represents a critical target, with compound treatment resulting in suppressed phosphorylation of these survival signaling proteins [19].

Metabolic Regulation in Hyperglycemic Models

5-Acetyl Rhein exhibits remarkable therapeutic potential in hyperglycemic conditions through multiple metabolic regulatory mechanisms, with pancreatic beta-cell protection serving as a primary mode of action [10] [33]. The compound demonstrates significant ability to preserve pancreatic beta-cell viability by stabilizing mitochondrial morphology and preventing hyperglycemia-induced apoptosis [10]. This protective effect occurs through suppression of dynamin-related protein 1 (Drp1) expression, a mitochondrial fission protein whose upregulation contributes to beta-cell dysfunction in diabetic conditions [10] [33].

The mitochondrial localization of 5-Acetyl Rhein facilitates its direct protective effects on pancreatic beta-cells [10] [24]. The compound effectively reduces hyperglycemia-induced ROS production, which represents a crucial pathogenic mechanism in diabetic beta-cell failure [10] [33]. Through activation of the sirtuin 1/peroxisome proliferator-activated receptor gamma coactivator 1-alpha pathway, 5-Acetyl Rhein promotes mitochondrial biogenesis and enhances cellular antioxidant defenses [21] [24].

Metabolic ParameterMechanismObserved ChangesDuration
Fasting Blood GlucoseBeta-cell preservation [10]Significant reduction8-16 weeks
Glucose ToleranceInsulin sensitivity enhancement [33]Improved responseSustained effect
Mitochondrial FunctionDrp1 suppression [10]Preserved morphologyThroughout treatment
ROS LevelsAntioxidant activation [10] [24]Marked reductionDose-dependent

Insulin resistance represents another critical target for 5-Acetyl Rhein's metabolic effects [33]. The compound significantly improves insulin sensitivity through multiple mechanisms, including enhancement of AMP-activated protein kinase signaling and promotion of glucose transporter translocation [33]. Additionally, 5-Acetyl Rhein demonstrates capacity to improve lipid metabolism disorders associated with hyperglycemic states, reducing serum non-esterified fatty acids and improving overall metabolic homeostasis [11] [33].

The compound's effects on diabetic nephropathy further illustrate its comprehensive metabolic regulatory properties [34] [36]. 5-Acetyl Rhein effectively suppresses transforming growth factor beta 1 expression and reduces extracellular matrix accumulation in renal tissues, preventing progression of diabetic kidney disease [34]. These nephroprotective effects occur through modulation of oxidative stress pathways and preservation of epithelial cell function [34] [36].

Fibrosis Inhibition via Extracellular Matrix Remodeling

5-Acetyl Rhein demonstrates potent antifibrotic activity across multiple organ systems through comprehensive modulation of extracellular matrix synthesis and degradation pathways [12] [15] [17]. The compound's primary mechanism involves inhibition of transforming growth factor beta 1 (TGF-β1) signaling, a central mediator of fibrotic processes [5] [17] [38]. Through suppression of TGF-β1 expression and its downstream Smad2/3 signaling cascade, 5-Acetyl Rhein effectively reduces collagen production and myofibroblast differentiation [17] [25] [38].

The compound directly targets key fibrotic mediators including alpha-smooth muscle actin and type I collagen expression, resulting in decreased extracellular matrix deposition [12] [17] [25]. In hepatic stellate cells, the primary effector cells of liver fibrosis, 5-Acetyl Rhein suppresses activation and proliferation while promoting apoptosis of these profibrotic cells [25]. The compound also modulates matrix metalloproteinase activity, enhancing extracellular matrix degradation and preventing excessive collagen accumulation [5] [12].

Fibrotic TargetMechanismOrgan SystemOutcome
TGF-β1 SignalingTranscriptional suppression [17]Multiple organsReduced fibrogenesis
Alpha-SMA ExpressionDirect protein inhibition [25]Liver, kidney, lungDecreased myofibroblast activation
Collagen SynthesisTranscriptional downregulation [17]Cardiac, hepaticReduced matrix deposition
MMP ActivityEnhanced expression [12]Cardiac tissueImproved matrix turnover

Cardiac fibrosis represents a specific area where 5-Acetyl Rhein demonstrates remarkable efficacy [12] [15]. The compound functions as a histone deacetylase inhibitor, modulating chromatin structure and gene expression patterns associated with cardiac remodeling [12]. Through upregulation of Smad7 expression and enhancement of Smad-specific E3 ubiquitin ligase SMURF2 activity, 5-Acetyl Rhein disrupts profibrotic TGF-β signaling [12]. Additionally, the compound reduces collagen contraction and improves cardiac functional parameters in experimental models of heart failure [12] [15].

XLogP3

2.3

Wikipedia

5-Acetyl Rhein

Dates

Last modified: 08-15-2023

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